molecular formula C17H25N5O2 B2432770 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide CAS No. 1172334-03-0

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide

Cat. No.: B2432770
CAS No.: 1172334-03-0
M. Wt: 331.42
InChI Key: BGNYUSKHGGEMJK-UHFFFAOYSA-N
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Description

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide is a synthetic compound of significant interest in chemical research due to its unique structural properties and potential applications. This compound belongs to the pyrazolo[3,4-d]pyridazinone family, which is known for its diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring, followed by further functionalization to introduce the tert-butyl, methyl, oxo, and cyclopentylacetamide groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or specific solvents.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimizing the synthetic route for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, efficient catalytic systems, and process automation to ensure consistent quality and scalability. The choice of industrial methods would depend on factors like the availability of raw materials, environmental regulations, and cost considerations.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

  • Oxidation: : This reaction involves the gain of oxygen or the loss of hydrogen, often transforming the compound into a more oxidized state.

  • Reduction: : The opposite of oxidation, reduction reactions involve the gain of hydrogen or the loss of oxygen.

  • Substitution: : This type of reaction involves replacing one functional group in the compound with another, which can be achieved under specific conditions using various reagents.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution agents like halides or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a more oxidized pyrazolo[3,4-d]pyridazinone derivative, while reduction could result in a more reduced, potentially more bioactive form of the compound.

Scientific Research Applications

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide has numerous applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a probe for studying chemical reactions and mechanisms.

  • Biology: : The compound’s unique structure makes it a useful tool in studying enzyme interactions and cellular processes.

  • Medicine: : Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities.

  • Industry: : It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyridazinone core may mimic natural substrates or inhibitors, leading to the modulation of biological pathways. These interactions can influence processes like signal transduction, gene expression, or metabolic pathways, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Other compounds in the pyrazolo[3,4-d]pyridazinone family include:

  • 2-(1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-one

  • 2-(1-(tert-butyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-4-yl)-N-cyclopentylacetamide

Uniqueness

What sets 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide apart is its specific functional groups and the resulting biological activity profile. The presence of the cyclopentylacetamide moiety may confer unique binding properties and biological effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-11-13-9-18-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)19-12-7-5-6-8-12/h9,12H,5-8,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNYUSKHGGEMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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